molecular formula C10H8O8S2.Na B213127 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt CAS No. 3888-44-6

2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt

Cat. No. B213127
CAS RN: 3888-44-6
M. Wt: 342.3 g/mol
InChI Key: UPYOFRGSTDARPV-UHFFFAOYSA-M
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Description

“2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt” is a compound with the molecular formula C10H7NaO8S2 . It is also known by other names such as Sodium chromotropate and sodium 4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate . The compound has a molecular weight of 342.3 g/mol .


Molecular Structure Analysis

The compound’s structure includes a naphthalene core substituted by hydroxy groups at positions 4 and 5, and sulfonic acid groups at positions 2 and 7 . The InChI string representation of the compound is InChI=1S/C10H8O8S2.Na/c11-8-3-6 (19 (13,14)15)1-5-2-7 (20 (16,17)18)4-9 (12)10 (5)8;/h1-4,11-12H, (H,13,14,15) (H,16,17,18);/q;+1/p-1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 342.3 g/mol . It has 3 hydrogen bond donor counts and 8 hydrogen bond acceptor counts .

Scientific Research Applications

Synthesis and Chemical Applications

Synthesis of Naphthalene Derivatives

The synthesis of 1,3-dihydroxynaphthalene, closely related to the compound of interest, involves alkaline fusion of sodium naphthalene sulfonates. This process, including efficient dihydroxylation of naphthalene via photocatalytic oxidation, presents a simpler and eco-friendly method, highlighting the compound's relevance in creating naphthalene derivatives used in dyes and other chemical applications (Zhang, 2005).

Environmental Applications

Bioaugmentation for Wastewater Treatment

Research demonstrates the efficiency of using granulated mixed microbial cultures for the degradation of naphthalenesulfonic acids, which are structurally related to 2,7-Naphthalenedisulfonic acid. This suggests the potential for bioaugmentation in treating wastewaters containing similar compounds, leading to complete degradation without generating harmful intermediates (Glancer-Šoljan et al., 2001).

Medicinal Chemistry and Drug Development

Heterocyclic Naphthalimides

The naphthalene framework, similar to the core of 2,7-Naphthalenedisulfonic acid, is crucial in the development of naphthalimide derivatives for medicinal applications. These compounds interact with biological molecules via noncovalent bonds, showing extensive potential in medicinal applications, including anticancer, antibacterial, antifungal, antiviral, and antidepressant activities. Some naphthalimide derivatives are in clinical trials, suggesting the compound's framework may contribute to developing new medicinal agents (Gong et al., 2016).

Analytical and Environmental Chemistry

Characterization of Naphthenic Acids in Environmental Samples

Mass spectrometry methods developed for characterizing naphthenic acids, similar in structure to 2,7-Naphthalenedisulfonic acid, help understand their impact on the environment and toxicity. These analytical techniques are crucial for assessing the presence and degradation of such compounds in oil sands and other affected waters (Headley et al., 2009).

Safety And Hazards

While specific safety and hazard information for this compound is not available, it is generally recommended to avoid dust formation, ingestion, inhalation, and contact with skin, eyes, or clothing when handling similar chemical compounds . Personal protective equipment and adequate ventilation should be used .

properties

IUPAC Name

sodium;4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8O8S2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYOFRGSTDARPV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)O)O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NaO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

148-25-4 (Parent)
Record name Sodium chromotropate
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DSSTOX Substance ID

DTXSID6063224
Record name Sodium hydrogen 4,5-dihydroxynaphthalene-2,7-disulphonate
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Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White to off-white needle-like crystals; [Mallinckrodt Baker MSDS]
Record name Sodium chromotropate
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Product Name

2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt

CAS RN

3888-44-6
Record name Sodium chromotropate
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Record name 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, sodium salt (1:1)
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Record name Sodium hydrogen 4,5-dihydroxynaphthalene-2,7-disulphonate
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Record name Sodium hydrogen 4,5-dihydroxynaphthalene-2,7-disulphonate
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